One of the primary applications of 3-Methylhexanal in scientific research is as an analytical standard. Its known properties and readily identifiable characteristics make it valuable for quantifying its presence in various samples using specific techniques like gas chromatography (GC) and other chromatography methods []. This allows researchers to:
-Methylhexanal can also be used as a model compound in studies investigating various chemical reactions. Its well-defined structure and reactivity make it suitable for:
While less explored, there is ongoing research on the potential use of 3-Methylhexanal in other areas of scientific research, such as:
3-Methylhexanal is characterized by its branched structure, which influences its physical and chemical properties. The presence of the aldehyde group (C=O) contributes to its reactivity, making it a subject of interest in organic chemistry. It is primarily identified as an analytical standard in scientific research, particularly in chromatography techniques due to its well-defined characteristics .
Research on the biological activity of 3-Methylhexanal is limited but indicates potential roles in various biochemical processes. Its structure suggests that it may interact with biological membranes due to its hydrophobic and polar characteristics. Some studies have explored its possible formation through the oxidation of branched-chain fatty acids, hinting at a metabolic pathway involving this compound .
Several methods can be employed to synthesize 3-Methylhexanal:
3-Methylhexanal has several applications:
Several compounds share structural similarities with 3-Methylhexanal. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Key Features |
---|---|---|
Hexanal | C6H12O | Straight-chain aldehyde, less branched |
2-Methylhexanal | C7H14O | Methyl group at the second carbon |
3-Hexenal | C6H10O | Unsaturated aldehyde |
3-Methylpentanal | C6H12O | One carbon shorter than 3-Methylhexanal |
Uniqueness:
3-Methylhexanal belongs to the broader family of aliphatic aldehydes, which have been extensively studied in organic chemistry since the early 20th century. While documentation on the specific historical development of 3-methylhexanal is limited in the literature, its relevance has grown significantly with the advancement of analytical techniques, particularly gas chromatography, which enabled better identification and quantification of medium-chain aldehydes in various matrices.
The compound has gained increasing attention in flavor chemistry research, where it was identified as a component in the volatile fraction of various foods. Its role in food chemistry has evolved from being merely identified as a flavor constituent to becoming an important analytical standard for quality control and flavor research, as evidenced by its inclusion in standardized flavor databases and its assignment of a FEMA number (4261), which designates approved flavor ingredients.
In organic chemistry, 3-methylhexanal serves as an important model compound for studying aldehyde reactivity and structural effects on chemical properties. The presence of a methyl branch at the C3 position creates a chiral center, making it valuable for studying stereochemical aspects of organic reactions. This structural characteristic distinguishes it from linear aldehydes and influences its physical properties and reactivity patterns.
The compound's well-defined structure makes it useful for:
As an analytical standard, 3-methylhexanal facilitates the quantification of this compound in biological samples, plant materials, and food products, enabling researchers to establish correlations between its concentration and various sensory or biological effects.
Recent research involving 3-methylhexanal has primarily focused on several key areas:
3-Methylhexanal has attracted significant attention in food science, particularly in studies investigating flavor components and off-flavors in food products. One prominent research area involves its role in the characteristic beany flavor of soybean products. Studies have explored enzymatic approaches to eliminate or modify these flavors, with aldehyde dehydrogenase being investigated as a potential enzyme to convert aldehydes like 3-methylhexanal into their corresponding acids, thereby reducing undesirable flavor notes.
The compound's green, fruity, and fatty odor profile (with 91.14%, 79.06%, and 64.9% characteristic strengths, respectively) makes it particularly relevant in flavor research, where understanding the contribution of individual compounds to overall sensory perception is crucial.
3-Methylhexanal occupies a specific position in chemical ontology classification systems. According to standardized chemical taxonomies, it is classified as follows:
Classification Level | Category |
---|---|
Kingdom | Organic compounds |
Super Class | Organic oxygen compounds |
Class | Organooxygen compounds |
Sub Class | Carbonyl compounds |
Direct Parent | Medium-chain aldehydes |
This hierarchical classification places 3-methylhexanal within the context of related compounds and helps researchers understand its relationship to other chemical entities. The compound has several synonyms and identifiers in chemical databases:
Name Type | Identifier |
---|---|
IUPAC Name | 3-Methylhexanal |
Systematic Name | Hexanal, 3-methyl- |
CAS Registry Number | 19269-28-4 |
InChI Key | ZSJUABCTGCNBPF-UHFFFAOYSA-N |
FEMA Number | 4261 |
EINECS | 606-279-0 |
The compound's nomenclature follows standard IUPAC rules, with the name indicating a hexanal backbone with a methyl substituent at the third carbon position. This systematic approach to naming facilitates clear communication in scientific literature and ensures consistent identification across different research contexts.
3-Methylhexanal's applications span multiple scientific disciplines, demonstrating its versatility as a research compound:
In food science, 3-methylhexanal is significant for:
Research by Chiba et al. demonstrated that medium-chain aldehydes, including compounds like 3-methylhexanal, contribute to the green beany flavor in soybean products. Their work showed that enzymatic treatment with aldehyde dehydrogenase could potentially eliminate these flavor notes, suggesting practical applications in food processing.
The physical and chemical properties of 3-methylhexanal, including its vapor pressure and water solubility characteristics, make it relevant for environmental chemistry research, particularly in:
Irritant